5-Nitro-pyridin-3-ylamine hydrochloride
Overview
Description
5-Nitro-pyridin-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, and organic solvents .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-Nitro-pyridin-3-ylamine hydrochloride, has been described in various studies . For instance, one method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Chemical Reactions Analysis
Nitropyridines, including 5-Nitro-pyridin-3-ylamine hydrochloride, undergo various chemical reactions . For example, the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Efficient Synthesis and Scalable Processes
A study by Bhat et al. (2015) demonstrated an efficient and scalable process for the synthesis of 5-nitro-7-azaindole, showcasing a methodology that might be applicable or adaptable for compounds like 5-Nitro-pyridin-3-ylamine hydrochloride. This process, utilizing metal-free cycloisomerization, indicates potential applications in large-scale organic synthesis where 5-Nitro-pyridin-3-ylamine hydrochloride could be an intermediate or a related compound (Bhat, R. Dere, S. Ravikumar, R. Hindupur, H. Pati, 2015).
Novel Compound Synthesis
Research by Grig-Alexa et al. (2012) on the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines through nitro group reduction highlights the versatility of nitro-pyridine derivatives in synthesizing complex organic molecules. This study underscores the chemical reactivity and utility of such compounds in organic chemistry (Grig-Alexa, I. Simionescu, Oana-Irina Patriciu, S. Massip, A. Fînaru, C. Jarry, J. Leger, G. Guillaumet, 2012).
Chemical Synthesis and Reaction Mechanisms
Bakke (2004) discussed the synthesis and reactions of nitropyridines, providing insights into the reaction mechanisms and potential applications of nitropyridine derivatives, including 5-Nitro-pyridin-3-ylamine hydrochloride, in the development of novel chemical synthesis pathways. This research could be foundational for understanding the reactivity and applications of nitropyridine compounds in various chemical syntheses (Bakke, 2004).
Molecular Switches and Sensing Applications
A study by Bhattacharyya et al. (2017) introduced a novel compound that serves as a dual signaling chromogenic receptor, indicating the potential for developing sensors and switches based on the chemical framework of nitro-pyridine derivatives. Such applications could benefit from the properties of 5-Nitro-pyridin-3-ylamine hydrochloride in constructing reversible detection systems for various ions or molecules (Bhattacharyya, Soumen Ghosh, Subhash Chandra Makhal, N. Guchhait, 2017).
Safety And Hazards
properties
IUPAC Name |
5-nitropyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHDBLKSXWWPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-pyridin-3-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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